Product packaging for Cyclopenta[hi]chrysene(Cat. No.:CAS No. 216-48-8)

Cyclopenta[hi]chrysene

Cat. No.: B1217658
CAS No.: 216-48-8
M. Wt: 252.3 g/mol
InChI Key: HSKOKJQCYMCTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopenta[hi]chrysene is a high molecular weight Polycyclic Aromatic Hydrocarbon (PAH) of significant interest in environmental and mechanistic toxicology research. PAHs with five or more rings, like this compound, are typically persistent in the environment, have low solubility in water, and tend to be strongly associated with particulate matter . Similar cyclopenta-fused PAHs, such as cyclopenta[cd]pyrene, are classified by the International Agency for Research on Cancer (IARC) as probable human carcinogens (Group 2A), highlighting the research importance of this structural class . The primary research value of this compound lies in its use as a model compound for studying the carcinogenic mechanisms of PAHs. Like benzo[a]pyrene, complex PAHs are typically metabolically activated in biological systems to form reactive diol epoxides. These metabolites can form stable DNA adducts, leading to mutations in critical genes such as TP53 and KRAS, which is a key mechanism driving carcinogenicity . This compound is therefore essential for in vitro and in vivo studies aimed at understanding metabolic activation pathways, DNA adduct formation, mutagenicity, and tumorigenesis. Researchers utilize this compound in environmental monitoring to assess contamination levels and in analytical chemistry to develop advanced detection methods using techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS) . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12 B1217658 Cyclopenta[hi]chrysene CAS No. 216-48-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

216-48-8

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

IUPAC Name

pentacyclo[11.6.1.02,11.05,10.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene

InChI

InChI=1S/C20H12/c1-2-6-16-13(4-1)10-11-17-18-7-3-5-14-8-9-15(20(14)18)12-19(16)17/h1-12H

InChI Key

HSKOKJQCYMCTGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C4C3=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C4C3=CC=C5

Synonyms

enz(j)aceanthrylene
benz(j)acephenanthrylene
cholanthrylene

Origin of Product

United States

Synthetic Strategies and Methodologies for Cyclopenta Hi Chrysene and Its Derivatives

Multi-Step Organic Reaction Sequences for Core Structure Construction

The creation of the fundamental Cyclopenta[hi]chrysene skeleton often involves a sequence of reactions designed to build the fused ring system from simpler precursors. These multi-step syntheses allow for precise control over the final structure.

A primary strategy for constructing the core of CP-PAHs involves the cyclization of specifically designed precursor molecules. One such method begins with readily available 2-aryl-substituted anilines. nih.gov In this approach, a reactive diazonium intermediate is generated in situ using tert-Butyl nitrite (B80452) (tBuONO) at room temperature. nih.gov This intermediate then undergoes an intramolecular aromatic substitution reaction with a tethered polycyclic aromatic group to form the cyclopenta-fused ring system. nih.gov

Another established method for forming the chrysene (B1668918) core is the photochemical oxidative cyclization, also known as the Mallory reaction. mdpi.com This reaction typically involves the irradiation of stilbene-like precursors in the presence of an oxidizing agent, such as iodine and air, to induce cyclization. mdpi.com For instance, 1-Methylchrysene has been synthesized in high yield using a flow system, and 3-Methylchrysene has been prepared via the Mallory reaction in good yields. mdpi.com While not directly forming the cyclopenta-fused portion, these methods are crucial for building the foundational chrysene framework from which this compound can be derived.

Brønsted-acid-mediated cycloisomerization is another key strategy used to form the core structure of CP-PAHs. researchgate.net This method, followed by palladium-catalyzed C-H activation, has been successfully employed in the synthesis of diindenopyrene and its nitrogen-doped analogues, demonstrating its utility in creating complex fused-ring systems. researchgate.net

Once the core aromatic structure is assembled, functionalization is often necessary to tune its physical and electronic properties. A benzannulation reaction has been reported for the regiocontrolled synthesis of functionalized chrysenes. nih.gov This method allows for the creation of 4,10-disubstituted chrysenes from 1,5-dihydroxynaphthalene. The resulting 4,10-dichlorochrysene serves as a versatile intermediate, as the C-Cl bonds can be readily displaced through palladium-catalyzed coupling reactions to introduce a variety of functional groups. nih.gov This derivatization of the chrysene core demonstrates a powerful method for accessing a range of derivatives that are otherwise difficult to synthesize. nih.gov

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the efficient synthesis of CP-PAHs and their derivatives. These methods often involve fewer steps and offer high selectivity.

Palladium-catalyzed reactions are highly effective for constructing the five-membered ring fused to the polycyclic aromatic framework. A one-pot, palladium-catalyzed cross-coupling of (trimethylsilyl)acetylene with 9,10-dibromoanthracene (B139309) has been used to prepare 2,7-Bis(trimethylsilyl)cyclopenta[hi]aceanthrylene. lookchem.com This cyclopentannulation reaction provides direct access to the core structure. lookchem.com Similarly, a palladium-catalyzed four-fold alkyne annulation of 1,3,6,8-tetrabromo-2,7-diphenylpyrene with diphenylacetylene (B1204595) has been utilized to synthesize a novel dicyclopenta-fused peropyrene derivative. researchgate.net This process involves a twofold [3+2] cyclopentannulation followed by a subsequent twofold [4+2] benzannulation. researchgate.net

Catalyst SystemPrecursorsProductReaction Type
Pd(PPh₃)₂Cl₂, PPh₃9,10-dibromoanthracene, (trimethylsilyl)acetylene2,7-Bis(trimethylsilyl)cyclopenta[hi]aceanthryleneOne-pot cross-coupling
Pd Catalyst1,3,6,8-tetrabromo-2,7-diphenylpyrene, diphenylacetyleneDicyclopenta-fused peropyrene derivativeFour-fold alkyne annulation

A significant advancement in the derivatization of these compounds is the development of orthogonal functionalization strategies. This approach allows for the selective introduction of different functional groups at specific positions on the molecule. A synthetic strategy has been demonstrated to prepare 2,7- or 4,9-functionalized cyclopenta[hi]aceanthrylenes that are suitable for subsequent Suzuki cross-coupling reactions. nih.govacs.orgresearchgate.net This methodology provides access to unique molecular architectures, such as cruciform-like structures, and enables the synthesis of materials with tailored electronic properties. nih.govresearchgate.net By decorating the core with four thiophene (B33073) units using this strategy, materials with small optical band gaps as low as 1.22 eV have been achieved. researchgate.net

Cyclopenta[hi]aceanthrylenes, which are structurally related to this compound, are noted for their electron-accepting capabilities. lookchem.comresearchgate.net The synthesis of functionalizable derivatives is key to harnessing these properties for use in electronic materials. The trimethylsilyl (B98337) groups on compounds like 2,7-Bis(trimethylsilyl)cyclopenta[hi]aceanthrylene can be selectively converted into bromides using N-bromosuccinimide. lookchem.com This creates versatile intermediates that can participate in further metal-catalyzed cross-coupling reactions, such as the Sonogashira cross-coupling, to attach various functional units. lookchem.com This functionalization is crucial for developing novel electron acceptors based on externally fused CP-PAH scaffolds. lookchem.com

Functionalized CompoundProperty / Application
2,7- or 4,9-functionalized cyclopenta[hi]aceanthrylenesCapable of Suzuki cross-coupling reactions
Thiophene-derivatized cyclopenta[hi]aceanthrylenesExhibit small optical band gaps (1.22-1.97 eV)
Halogenated cyclopenta[hi]aceanthrylenesUniversal partners for metal-catalyzed cross-coupling

Site-Specific C–H/peri-C–X (Halogen) Annulative Coupling

One of the established methods for the construction of cyclopenta-fused ring systems involves the palladium-catalyzed annulative coupling of a C–H bond and a peri-C–X (where X is a halogen) bond. This strategy provides a powerful tool for the regioselective formation of the five-membered ring fused to a polycyclic aromatic core. While specific examples detailing the synthesis of the parent this compound using this method are not extensively documented in readily available literature, the general applicability of this reaction to various PAHs suggests its potential for accessing chrysene-based CP-PAHs.

The reaction typically involves an intramolecular cyclization of a suitably functionalized chrysene derivative. For instance, a chrysene molecule bearing a substituent with an activated C–H bond at a position that can reach the peri-position (a carbon atom on the periphery of an adjacent ring) holding a halogen atom would be a suitable precursor. The palladium catalyst facilitates the C–H activation and subsequent coupling with the carbon-halogen bond, leading to the formation of the new five-membered ring. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity.

Direct Aromatic C–H/peri-C–H Annulative Coupling

A more atom-economical and efficient approach compared to the C–H/C–X coupling is the direct annulative coupling of two C–H bonds. Palladium catalysis has been instrumental in advancing this methodology for the synthesis of cyclopenta-fused polycyclic heteroarenes, which are structurally analogous to this compound. researchgate.net This method circumvents the need for pre-functionalization with a halogen atom, thereby shortening the synthetic sequence. researchgate.net

Recent studies have demonstrated the palladium-catalyzed site-specific C–H/peri-C–H annulative coupling of various heteroaromatics with large polycyclic aromatic hydrocarbons such as anthracene, phenanthrene, and pyrene (B120774). researchgate.net The reaction typically employs a palladium catalyst, such as palladium(II) pivalate (B1233124) (Pd(OPiv)₂), in the presence of a silver salt co-catalyst. The silver salt is believed to play a crucial role in the site-specific C–H metalation of the coupling partner, which then undergoes transmetalation with the palladium center, leading to the activation of the peri-C–H bond on the PAH and subsequent ring closure. Although a direct application to chrysene for the synthesis of this compound is yet to be widely reported, the successful application of this methodology to other large PAHs indicates its high potential for this transformation.

Rhodium-catalyzed C–H activation and annulation reactions have also emerged as a powerful tool for the synthesis of various fused-ring systems, including those containing five-membered rings. nih.govresearchgate.netrsc.org These reactions often exhibit high regioselectivity and functional group tolerance, making them attractive for the synthesis of complex organic molecules. nih.govresearchgate.netrsc.org

Thermolytic and Pyrolytic Synthetic Routes

High-temperature reactions, including flash vacuum pyrolysis (FVP), represent a classic approach to the synthesis of complex polycyclic aromatic hydrocarbons, including cyclopenta-fused systems. These methods often involve intramolecular rearrangements and cyclizations of suitable precursors at high temperatures and low pressures.

Flash Vacuum Pyrolysis (FVP) Methodologies

Flash vacuum pyrolysis has been successfully employed in the synthesis of a constitutional isomer of this compound, namely cyclopent[h,i]acephenanthrylene. This method involves the high-temperature (around 1000 °C) thermolysis of triphenylene (B110318) under high vacuum. rsc.org The reaction proceeds through a novel mechanistic pathway involving ring contraction and rearrangement, leading to the selective formation of the cyclopenta-fused PAH. rsc.org

The process involves the conversion of triphenylene (C₁₈H₁₂) into cyclopent[h,i]acephenanthrylene (C₁₈H₁₀) under FVP conditions at temperatures ranging from 900 to 1100°C. researchgate.net The reaction is believed to proceed through didehydrotriphenylene intermediates, which then rearrange to the final product. researchgate.net The pyrolysis of other precursors, such as triphenylene-1,2- and -2,3-dicarboxylic anhydrides, also yields cyclopent[h,i]acephenanthrylene, further supporting the involvement of didehydro intermediates. researchgate.net

PrecursorTemperature (°C)PressureProductReference
Triphenylene1000High VacuumCyclopent[h,i]acephenanthrylene rsc.org
Triphenylene-1,2-dicarboxylic anhydride900-1100High VacuumCyclopent[h,i]acephenanthrylene and Triphenylene researchgate.net
Triphenylene-2,3-dicarboxylic anhydride900-1100High VacuumCyclopent[h,i]acephenanthrylene and Triphenylene researchgate.net
Diallyl triphenylene-1,3-dicarboxylate900-1100High VacuumCyclopent[h,i]acephenanthrylene and Triphenylene researchgate.net
Diallyl triphenylene-1,4-dicarboxylate900-1100High VacuumCyclopent[h,i]acephenanthrylene and Triphenylene researchgate.net
9,10-Diethynylphenanthrene900-1100High VacuumCyclopent[h,i]acephenanthrylene researchgate.net

Thermal Degradation Pathways for Cyclopenta-Fused PAH Synthesis

The formation of cyclopenta-fused polycyclic aromatic hydrocarbons is a known outcome of the thermal degradation of various organic materials, including coal. mq.edu.auresearchgate.net Pyrolysis of brown coal at temperatures between 600 and 1000 °C has been shown to produce a variety of CP-PAHs, with their yields increasing with temperature. mq.edu.au This suggests that CP-PAHs are not primary products of devolatilization but are formed through secondary gas-phase reactions at elevated temperatures. mq.edu.au

While the specific pathways for the formation of this compound from the thermal degradation of chrysene are not fully elucidated, general mechanisms for CP-PAH formation involve the generation of radical species and subsequent cyclization and rearrangement reactions. The degradation of chrysene under atmospheric conditions initiated by OH radicals has been studied, leading to various oxygenated and nitrated derivatives, but this does not directly address the high-temperature, oxygen-deficient conditions typical of pyrolysis. nih.gov It is plausible that under pyrolytic conditions, chrysene could undergo fragmentation and rearrangement processes, potentially involving the loss of hydrogen atoms and subsequent intramolecular cyclizations, to form the thermodynamically stable cyclopenta-fused ring system.

Emerging Methodologies in this compound Synthesis

The field of synthetic organic chemistry is continually evolving, with new methodologies being developed that offer milder reaction conditions, higher efficiency, and greater functional group tolerance. Several emerging strategies show promise for the synthesis of this compound and its derivatives.

One such approach involves the synthesis of CP-PAHs from readily available 2-aryl-substituted anilines. nih.govrsc.org This method operates under extremely mild, room-temperature conditions using tert-butyl nitrite as the sole reagent. nih.govrsc.org The in situ generation of a diazonium intermediate from the aniline (B41778) precursor, followed by an intramolecular aromatic substitution onto the tethered polycyclic aromatic moiety, leads to the formation of the cyclopenta-fused system. nih.govrsc.org This protocol represents a simple and efficient route to access a variety of CP-PAHs.

Gold-catalyzed cyclization reactions are also gaining traction as a powerful tool for the synthesis of complex aromatic systems, including those with fused five-membered rings. researchgate.netnih.govresearchgate.netnih.gov Gold catalysts have been shown to effectively mediate the cyclization of enyne and related systems to form cyclopentadiene (B3395910) derivatives. researchgate.netnih.govresearchgate.netnih.gov The application of this methodology to precursors containing a chrysene backbone could provide a novel and efficient route to this compound.

Furthermore, photochemical methods, such as the Mallory reaction, have been extensively used for the synthesis of substituted chrysenes through oxidative cyclization of stilbene (B7821643) analogs. mdpi.comresearchgate.netnih.govqu.edu.qa While this method traditionally leads to the formation of the six-membered rings of the chrysene core, modifications or the use of specifically designed precursors could potentially be adapted to construct the fused five-membered ring of this compound.

Advanced Spectroscopic Characterization and Elucidation

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of cyclopenta[hi]chrysene and its derivatives are crucial for understanding their photophysical behavior.

The UV-Vis absorption spectrum of this compound, a type of polycyclic aromatic hydrocarbon (PAH), is characterized by multiple absorption bands. researchgate.net The addition of a cyclopenta ring to a PAH can cause a bathochromic (red) shift in the lowest energy absorption maximum and may decrease the resolution of the vibrational fine structure. researchgate.net For instance, the lowest energy absorption maximum for a related fluoranthene (B47539) derivative was observed at 383 nm with a shoulder at 399 nm. researchgate.net Theoretical calculations using methods like B3LYP can be employed to predict the absorption spectra of such compounds. researchgate.net For example, the calculated absorption spectrum of a cyclopenta[hi]aceanthrylene derivative showed a maximum at 321 nm and other resolved absorptions at 399, 426, 454, and 481 nm. d-nb.info

The interaction between PAHs and their environment can lead to significant shifts in their electronic transitions compared to the isolated molecule. nih.gov Solvents and the solid matrix can perturb the energy levels of the compound. nih.gov For example, the UV-Vis spectrum of chrysene (B1668918) was measured in a boric acid glass matrix to observe these effects. nih.gov

Cyclopenta-fused PAHs, including this compound, exhibit characteristic fluorescence emission spectra. grafiati.comoptica.org The fluorescence emission behavior of 4H-cyclopenta[def]chrysene has been studied in various organic solvents and in the presence of quenching agents like nitromethane. grafiati.com Nitromethane has been shown to quench the fluorescence emission of alternant PAHs, a category to which many cyclopenta-PAHs belong. grafiati.comoptica.org The intensity of fluorescence can be influenced by solvent polarity and the presence of quenching agents, which can lead to artifacts like inner-filtering that need to be corrected for in measurements. grafiati.comoptica.org

The fluorescence spectra are typically recorded using a spectrofluorometer, with specific excitation and emission slit widths. optica.org For example, in one study, fluorescence data were collected at 19°C with excitation and emission slit widths of 15 nm and 3 nm, respectively. optica.org

The photophysical properties of chrysene derivatives can be tuned by introducing different functional groups. rsc.orgsioc-journal.cn For example, the regioselective functionalization of 4,10-dichlorochrysene to create tetrasubstituted "A2B2"-chrysene derivatives leads to broadened UV-vis absorption spectra, a decreased band gap, and higher HOMO levels compared to the parent chrysene. rsc.org Similarly, the introduction of ester, anhydride, imide, and benzoimidazole units into benzo[g]chrysene (B86070) can tune the emission spectra from blue to red and result in fluorescence quantum yields as high as 34% in solution. sioc-journal.cn

Derivatives of cyclopenta-fused PAHs, such as those of cyclopenta[hi]aceanthrylene, can exhibit intense absorption across the UV-vis spectrum, weak fluorescence, and a small HOMO-LUMO gap. d-nb.info Computational methods like density functional theory (DFT) are used to understand the impact of these modifications on the electronic and optical properties. sioc-journal.cnacs.org For instance, DFT calculations on chrysene derivatives helped explain their phase transition temperatures and photoluminescent properties. sioc-journal.cn

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. iarc.frnih.gov The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. conductscience.com For PAHs, characteristic upfield-shifted ¹H NMR chemical shifts can be observed. cdnsciencepub.com Spectral data, including UV/VIS, infrared, and NMR, have been reported for 4H-Cyclopenta[def]chrysene. iarc.fr

The specific chemical shifts and coupling constants from ¹H NMR are used to determine the connectivity of protons. oup.comscispace.com Similarly, ¹³C NMR spectra provide information on the carbon framework. researchgate.netchemicalbook.com For example, in a study of pyrene (B120774) dianions, the electron density was found to be greatest at the carbon atoms on the perimeter. researchgate.net

Interactive Data Table: Representative NMR Data

CompoundNucleusChemical Shift (δ, ppm)
4H-Cyclopenta[def]chrysene¹HSpectral data reported iarc.fr
4H-Cyclopenta[def]chrysene¹³CSpectral data reported iarc.fr
Protonated 4H-Cyclopenta[def]chrysene¹HMost deshielded signal at 8.99 ppm for H(12) researchgate.net
Protonated 4H-Cyclopenta[def]chrysene¹³CMost deshielded signals at 182.6 ppm for C(12b), 155.6 ppm for C(8a), and 149.4 ppm for C(7a) researchgate.net

Note: This table is populated with representative data from the literature. Specific values can vary based on solvent and experimental conditions.

NMR studies of protonated this compound provide insights into the charge distribution within the resulting carbocations. acs.orgresearchgate.net When 4H-Cyclopenta[def]chrysene is protonated in a superacid medium like FSO₃H·SbF₅/SO₂ClF, the protonation occurs at a specific carbon atom, in this case, C-5. acs.orgresearchgate.net The resulting arenium ion's NMR characteristics can be analyzed to understand how the positive charge is delocalized across the molecule. acs.orgresearchgate.net

In one study, the direct NMR observation of protonated 4a (a derivative) in CF₃SO₃H showed the exclusive formation of the carbocation by protonation at the C(8) position. researchgate.net The most downfield-shifted ¹H signal was observed at 8.99 ppm for H(12), and the most deshielded ¹³C signals were at 182.6 ppm for C(12b), 155.6 ppm for C(8a), and 149.4 ppm for C(7a). researchgate.net The changes in ¹³C chemical shifts (Δδ ¹³C) upon protonation can be compared with calculated changes in charge densities to map the charge delocalization pathways. acs.org

Vibrational Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes. researchgate.net The technique is based on the inelastic scattering of monochromatic light, usually from a laser. researchgate.net When applied to PAHs, Raman spectra reveal characteristic bands that correspond to specific molecular vibrations, such as C-C bond stretching within the aromatic rings and C-H bond vibrations. researchgate.net

For this compound, the fusion of the five-membered ring to the chrysene framework introduces structural strain and modifies the electronic distribution, which in turn influences the Raman-active vibrational modes. While specific experimental Raman data for this compound is not widely published, analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with reasonable accuracy. researchgate.net The Raman spectrum is expected to show a series of strong bands in the 1100-1650 cm⁻¹ region, characteristic of the aromatic ring breathing and stretching modes, as well as C-H bending modes. The presence of the cyclopentane (B165970) ring would introduce specific vibrations, including CH₂ scissoring and twisting modes, that help differentiate it from its parent PAH, chrysene. sci-hub.se

Table 1: Expected Characteristic Raman Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100 - 3000Aromatic C-H Stretching
~2950 - 2850Aliphatic C-H Stretching (from the cyclopentane moiety)
~1650 - 1550Aromatic C=C Ring Stretching (G-band in graphitic systems)
~1450 - 1300Aromatic Ring Breathing Modes (D-band in graphitic systems)
~1300 - 1000In-plane C-H Bending
< 1000Out-of-plane C-H Bending and Ring Puckering

This table is based on general vibrational modes for cyclopenta-fused PAHs and is illustrative. Specific values require experimental measurement or high-level computational modeling.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly sensitive to polar functional groups and provides complementary information to Raman spectroscopy. The IR spectra of Hn-PAHs—PAHs with excess hydrogen atoms, such as this compound—are often more complex than those of their fully aromatic counterparts because the mixed aromatic and aliphatic domains increase the number of IR-active modes. nih.gov

The IR spectrum of this compound is expected to display distinct absorption bands corresponding to its structural features. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the CH₂ group in the five-membered ring are found just below 3000 cm⁻¹. nih.govvulcanchem.com The 1650-1450 cm⁻¹ region is dominated by C=C stretching vibrations of the aromatic skeleton. Perhaps the most diagnostic region for PAHs is below 900 cm⁻¹, which contains the strong C-H out-of-plane bending modes. The pattern of these bands is highly characteristic of the substitution pattern on the aromatic rings. nih.goviarc.fr

Table 2: General Infrared (IR) Absorption Regions for this compound

Wavenumber (cm⁻¹)Bond VibrationStructural Unit
3100 - 3000 cm⁻¹C-H StretchAromatic Rings
2960 - 2850 cm⁻¹C-H Stretch (Asymmetric & Symmetric)Aliphatic -CH₂- Group
1620 - 1580 cm⁻¹C=C StretchAromatic Rings
1470 - 1430 cm⁻¹-CH₂- Scissoring (Bending)Aliphatic -CH₂- Group
900 - 675 cm⁻¹C-H Out-of-Plane BendingAromatic Rings

Source: Data compiled from general PAH spectroscopic studies. nih.gov

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the confirmation of molecular identity. It provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov Techniques such as gas chromatography-Orbitrap mass spectrometry (GC-Orbitrap MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are widely used for the analysis of PAHs in complex mixtures. nih.govmdpi.com

For this compound (C₂₀H₁₂), HRMS can confirm this exact elemental composition by measuring its monoisotopic mass with high precision (typically to within 5 ppm). This capability allows it to be distinguished from other compounds that might have the same nominal mass but a different elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is isolated and fragmented. acs.org The resulting fragmentation pattern provides valuable structural information that helps to differentiate between isomers, which is a common challenge in PAH analysis. tandfonline.com Common ionization methods for PAHs include atmospheric pressure photoionization (APPI) and electrospray ionization (ESI), with APPI often showing higher sensitivity for non-polar PAHs. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₀H₁₂
Monoisotopic Mass252.0939 u
Nominal Mass252 u
Common Adducts/Ions (ESI/APPI)[M]⁺, [M+H]⁺, [M+Na]⁺
Key Fragmentation Ions (MS/MS)Fragmentation of PAHs often involves the loss of hydrogen atoms (e.g., [M-H]⁺, [M-2H]⁺) or cleavage of the fused ring system under higher collision energies. acs.orgtandfonline.com

Advanced Electron Microscopy Techniques (e.g., EELS) for Local Chemistry

Electron Energy Loss Spectroscopy (EELS) is a technique performed within a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a sample. rsc.org This energy loss is characteristic of the elemental composition and electronic structure (e.g., bonding, oxidation state) of the material at a very high spatial resolution. aps.org

When applied to carbon-based materials like PAHs, EELS can provide insights into the local chemistry. The core-loss region of the spectrum reveals the elemental composition, while the fine structure on the carbon K-edge can distinguish between sp² (aromatic) and sp³ (aliphatic) hybridized carbon atoms. The low-loss region provides information about electronic excitations, such as plasmons and interband transitions. aps.org A study on chrysene-based charge transfer salts using EELS demonstrated that the technique could identify new electronic excitation features at low energies resulting from the charge transfer between the hydrocarbon and an electron acceptor. nih.gov This indicates that EELS could be a powerful tool to investigate the local electronic properties of this compound, particularly if it is part of a larger assembly or device.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and intermolecular packing. For complex, non-planar molecules, it is the gold standard for structural elucidation.

Table 4: Illustrative Crystal Structure Data for a Chrysene Derivative

ParameterValue
Compound[(C₅Me₅)Ru(η⁶-chrysene)]PF₆·0.5 Me₂CO grafiati.com
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)16.892
b (Å)15.240
c (Å)22.635
β (°)107.22
Key FeatureThe [C₅Me₅Ru]⁺ unit is bonded to a terminal benzene (B151609) ring of the chrysene in a sandwich fashion. grafiati.com

Note: This data is for a related chrysene complex and serves to illustrate the type of information obtained from X-ray crystallography.

Theoretical and Computational Investigations of Cyclopenta Hi Chrysene

Electronic Structure Theory and Quantum Chemical Calculations

Theoretical and computational chemistry provides a powerful lens through which to understand the intrinsic properties of complex molecules like cyclopenta[hi]chrysene. By employing a range of quantum chemical methods, researchers can elucidate its electronic structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. scispace.com DFT calculations are instrumental in optimizing the molecular geometry of this compound, predicting its vibrational frequencies, and determining its thermodynamic properties. nist.gov

Different functionals within the DFT framework are often benchmarked to ensure the reliability of the calculated properties. For instance, the hybrid B3LYP functional is frequently used and has been shown to provide good agreement with experimental data for the geometries and electronic properties of many PAHs. researchgate.netresearchgate.net Studies on related cyclopenta-fused PAHs (CP-PAHs) have systematically evaluated various functionals, concluding that methods like B3LYP can predict properties such as ionization potential and electron affinity with reasonable accuracy. researchgate.net The choice of basis set, such as the Pople-style 6-31G(d) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), is also a critical factor that is carefully considered to ensure a reliable description of the electronic structure. nist.gov

The structural parameters obtained from DFT, such as bond lengths and angles, provide a foundational understanding of the molecule's geometry. For this compound, these calculations reveal the degree of planarity and the strain introduced by the fused five-membered ring, which can influence its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity, kinetic stability, and optical properties of the molecule. nih.govacs.org

For this compound and related CP-PAHs, the fusion of a five-membered ring to the aromatic system is known to lower the LUMO energy, thereby increasing the electron affinity compared to the parent PAH without the cyclopenta-fusion. researchgate.net This makes CP-PAHs, including this compound, interesting candidates for applications in organic electronics. researchgate.netacs.org

DFT calculations are commonly employed to determine the energies of these frontier orbitals. For a series of CP-PAHs, the B3LYP functional has been shown to be effective in calculating HOMO and LUMO energies. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and greater ease of electronic excitation. acs.org The spatial distribution (contours) of the HOMO and LUMO provides further insight, indicating the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In many PAHs, both the HOMO and LUMO are delocalized π-orbitals spread across the aromatic framework.

Calculated Frontier Orbital Energies for Selected PAHs
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
DTMR1 (Chrysene Derivative)-5.698-3.3922.306MPW1PW91/6-31G(d,p) acs.org
DTMD2 (Chrysene Derivative)-4.652-3.1601.492MPW1PW91/6-31G(d,p) nih.gov
DTMD3 (Chrysene Derivative)-5.052-3.3051.747MPW1PW91/6-31G(d,p) nih.gov
DTMD4 (Chrysene Derivative)-5.245-3.1922.053MPW1PW91/6-31G(d,p) nih.gov

Note: The data in the table pertains to chrysene (B1668918) derivatives as found in the cited literature, providing a comparative context for the electronic properties of the chrysene framework.

While DFT is powerful for ground-state properties, more sophisticated methods are often required for a highly accurate description of electronic states, especially in systems with strong electron correlation. Exact diagonalization, also known as Full Configuration Interaction (FCI), provides the exact solution to the electronic Schrödinger equation within a given basis set. However, its computational cost scales factorially with the number of electrons and orbitals, limiting its application to small systems. arxiv.org

For molecules the size of this compound, selected CI methods, such as the Adaptive Sampling CI (ASCI), offer a practical alternative. arxiv.org These methods systematically select the most important electronic configurations to build a compact and accurate wavefunction, making calculations feasible for larger systems. arxiv.org Another approach involves using model Hamiltonians, like the Pariser–Parr–Pople (PPP) model, which can be solved with exact diagonalization in a full CI scheme to study the excited states of CP-PAHs. researchgate.netacs.org These methods are particularly valuable for understanding the nature of excited states and for benchmarking the results obtained from more approximate methods like TD-DFT.

To investigate the properties of electronically excited states, such as absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of cost and accuracy. rsc.orgrsc.orguci.edu TD-DFT extends the framework of DFT to time-dependent phenomena, allowing for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of peaks in an electronic absorption spectrum. rsc.orgarxiv.org

Studies on CP-PAHs have utilized TD-DFT to predict their absorption spectra. researchgate.netresearchgate.net The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional. researchgate.net For instance, while standard functionals may perform well for local excitations, they are known to have limitations in describing charge-transfer excitations. rsc.org Therefore, careful validation and choice of functional, such as CAM-B3LYP for its improved handling of long-range interactions, are crucial for obtaining reliable predictions of excited state properties. researchgate.netacs.org Comparing TD-DFT results with those from model Hamiltonian calculations can provide a more robust understanding of the electronic transitions in molecules like this compound. researchgate.netacs.org

Aromaticity and Electronic Delocalization Studies

Magnetic Property Analysis (e.g., NICS Values, Magnetic Susceptibility Anisotropies, δ¹H Data)

The magnetic properties of polycyclic aromatic hydrocarbons (PAHs) like this compound are crucial indicators of their aromaticity. researchgate.net Theoretical methods are employed to calculate these properties, providing a window into the electronic structure of the molecule.

Magnetic Susceptibility Anisotropies offer another measure of a molecule's response to an external magnetic field, which is linked to its aromaticity. While the search results discuss the measurement of magnetic susceptibility for biomedical alloys nih.govrsc.org, specific data regarding the magnetic susceptibility anisotropies for this compound were not found.

¹H NMR Data (δ¹H) provides experimental evidence of the chemical environment of protons. The chemical shifts are influenced by the ring currents associated with aromaticity. In studies of carbocations derived from chrysene derivatives, the change in proton chemical shifts (Δδ ¹H) upon ion formation is a key parameter used to understand charge distribution and aromaticity changes. acs.org

Impact of Cyclopenta Fusion on Aromaticity

The fusion of a five-membered cyclopenta ring onto a polycyclic aromatic hydrocarbon framework, such as chrysene, has a pronounced effect on the molecule's aromaticity and reactivity.

The introduction of the cyclopenta-fused ring generally leads to an enhancement of the electron-acceptor properties of the PAH. acs.org This is attributed to the strain within the five-membered ring and its influence on the electronic structure. researchgate.net This increased electron affinity makes cyclopenta-fused PAHs like this compound interesting candidates for materials science applications. researchgate.netresearchgate.net

Computational Modeling of Molecular Reactivity and Pathways

Semi-Empirical Calculations (e.g., AM1) for Reaction Intermediates and Transition States

Semi-empirical methods, such as Austin Model 1 (AM1), are valuable computational tools for investigating the reaction mechanisms of complex organic molecules. nih.govresearchgate.net These calculations have been successfully applied to study the formation of reaction intermediates and transition states for cyclopenta-fused PAHs, including this compound. researchgate.netuu.nl

Specifically, AM1 calculations have been used to model the formation of CP-arene oxides, which are considered ultimate mutagenic forms of these compounds. researchgate.netresearchgate.netuu.nl The calculations support the idea that epoxide formation at the olefinic bond of the five-membered ring is a critical step in their metabolic activation. researchgate.net Furthermore, AM1 has been employed to predict the structures of the most stable carbocation intermediates formed during reactions, such as protonation. acs.orgresearchgate.net

Energetics of Carbocation Formation and Rearrangements

Computational studies provide critical data on the energetics of forming carbocations from this compound and their subsequent rearrangements. The stability of these charged intermediates is a key determinant of the reaction pathway.

AM1 calculations have been instrumental in determining the lowest energy carbocation structures. acs.orgresearchgate.net For instance, in the related 4H-Cyclopenta[def]chrysene, protonation is predicted to occur at the C-5 position, which corresponds to the experimentally observed and most stable carbocation. acs.orgresearchgate.net Studies on the epoxide ring-opening of this compound-4,5-epoxide also utilize semi-empirical AM1 calculations to evaluate the energetics of forming the corresponding monohydroxy-carbocations. researchgate.netuu.nl The difference in delocalization energy between potential carbocation isomers, which can be larger than predicted by simpler models, dictates the favorability of different reaction pathways. researchgate.net

PrecursorIntermediateMethodKey FindingReference
4H-Cyclopenta[def]chryseneC-5 Protonated CationAM1Predicted to be the lowest energy carbocation. acs.orgresearchgate.net
This compound-4,5-epoxideMonohydroxy-carbocationsAM1Energetics of formation via epoxide ring opening evaluated. researchgate.netuu.nl

Charge Delocalization Path Analysis in Cations

Understanding how positive charge is distributed within a carbocation is essential for predicting its stability and reactivity. In the cations of chrysene and its derivatives, the positive charge is delocalized across the π-system.

NMR studies, in conjunction with computational methods, are used to map the charge delocalization. acs.orgresearchgate.net The change in ¹³C NMR chemical shifts (Δδ ¹³C) upon cation formation is compared with calculated changes in charge distribution. acs.orgresearchgate.net For chrysenium cations, this analysis reveals the pathways of charge delocalization and helps to rationalize the observed reactivity, including the sites of electrophilic attack. acs.orgacs.org While a specific charge delocalization map for the this compound cation is not provided in the search results, the principles derived from the parent chrysene system are applicable. The positive charge is expected to be distributed primarily across specific carbon atoms, influencing the cation's stability and subsequent reactions. acs.org

Theoretical Predictions of Optoelectronic Properties (e.g., Band Gaps)

Theoretical calculations are crucial for predicting the optoelectronic properties of materials like this compound, guiding their potential use in organic electronic devices. These properties are intrinsically linked to the molecule's electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the band gap.

Cyclopenta-fused PAHs are noted for their high electron affinities, making them suitable as n-type materials in devices like organic photovoltaics and field-effect transistors. researchgate.net Theoretical methods, such as Density Functional Theory (DFT), are used to predict these properties. For example, DFT calculations on chrysene-based chromophores have been used to determine their band gaps and explore their nonlinear optical behavior. nih.gov The calculated band gap has an inverse relationship with electron delocalization and hyperpolarizability. nih.gov

Predicting the band gap accurately is essential. Different computational functionals can yield varying results. For a series of cyclopenta-fused PAHs, the B3LYP functional was found to provide the best results for HOMO, LUMO, and the HOMO-LUMO energy gap with a mean absolute error of 0.14 eV. researchgate.net The prediction of optoelectronic properties, such as the absorption spectrum, is also a focus of theoretical studies, with methods like time-dependent CAM-B3LYP showing good accuracy. researchgate.net Such predictions are vital for designing new materials with tailored electronic and optical characteristics for specific applications. researchgate.netnih.gov

PropertyMethodFindingReference
Electron AffinityB3LYP/6-31+G*Fusion of a cyclopenta ring enhances electron-acceptor properties. acs.org
HOMO-LUMO GapDFT (B3LYP)B3LYP functional provides accurate predictions for CP-PAHs. researchgate.net
Nonlinear Optical PropertiesDFT (MPW1PW91/6-31G(d,p))Chrysene derivatives show potential for NLO applications, with properties linked to the band gap. nih.gov
Absorption SpectraTD-CAM-B3LYPAccurately predicts absorption spectra of CP-PAHs. researchgate.net

Reactivity and Reaction Pathways of Cyclopenta Hi Chrysene

Electrophilic Aromatic Substitution Reactivity

The presence of the cyclopenta-fused ring in Cyclopenta[hi]chrysene significantly impacts its reactivity towards electrophiles. The fusion of the five-membered ring can either activate or deactivate the aromatic system for electrophilic attack and directs the substitution to specific positions.

Protonation Studies and Arenium Ion Formation

Protonation studies in superacid media are fundamental to understanding the behavior of PAHs in electrophilic reactions, as they allow for the direct observation of the intermediate carbocations, known as arenium ions. For chrysene (B1668918) and its derivatives, these studies reveal the most likely sites of electrophilic attack by identifying the most stable arenium ion isomers.

While direct protonation studies on this compound are not extensively detailed in the available literature, research on the closely related 4H-Cyclopenta[def]chrysene provides significant insights. In studies using fluorosulfonic acid-antimony pentafluoride (FSO₃H·SbF₅), 4H-Cyclopenta[def]chrysene is protonated at the C-5 position, which is peri to the methylene (B1212753) bridge. Current time information in Bangalore, IN.google.com This specific protonation site is predicted by AM1 calculations to form the most stable chrysenium cation. Current time information in Bangalore, IN.google.com The resulting arenium ions from chrysene derivatives can be long-lived in superacid solutions, allowing for detailed characterization by NMR spectroscopy. researchgate.net The stability of these ions is a key indicator of the preferred sites for electrophilic attack. The charge in these chrysenium ions is significantly delocalized into the aromatic system, and the distribution of this charge can be correlated with computational models. Current time information in Bangalore, IN.

CompoundProtonation SiteMethodReference
4H-Cyclopenta[def]chryseneC-5FSO₃H·SbF₅/SO₂ClF Current time information in Bangalore, IN.google.com
ChryseneC-12FSO₃H·SbF₅/SO₂ClF Current time information in Bangalore, IN.
6-AcetylchryseneCarbonyl OxygenFSO₃H/SO₂ClF Current time information in Bangalore, IN.google.com

Site Selectivity in Electrophilic Attack

The site of electrophilic attack on this compound is dictated by the electronic and steric properties of the molecule. The parent chrysene molecule typically undergoes electrophilic substitution, such as bromination and acetylation, at the C-6 position (equivalent to C-5 in the cyclopenta[def]chrysene analogue). Current time information in Bangalore, IN.researchgate.net However, the fusion of a five-membered ring alters this selectivity.

In 4H-Cyclopenta[def]chrysene, electrophilic attack is directed to the C-5 position, which is adjacent to the cyclopenta ring. Current time information in Bangalore, IN.researchgate.net This indicates that the cyclopenta ring influences the electronic distribution of the chrysene system, making the peri-position more susceptible to electrophilic substitution. This is a common feature in cyclopenta-fused PAHs, where the strain and electronic effects of the five-membered ring direct incoming electrophiles. researchgate.net The selectivity can be very high, as seen in the bromination of 4H-Cyclopenta[def]chrysene, which yields a significant preference for the 5-bromo product over the 11-bromo isomer. researchgate.net The introduction of substituents on the aromatic rings can further modify this site selectivity due to their electron-donating or electron-withdrawing nature. uu.nl

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements in PAHs can occur under various conditions, such as in acidic media or at high temperatures, often leading to more stable isomers. While specific studies on the intramolecular rearrangement of this compound are not prominent in the literature, related transformations have been documented for similar structures. For instance, the formation of 4H-cyclopenta[def]chrysene can result from the intramolecular cyclization of a resonance-stabilized arylmethyl radical derived from 4-methylchrysene (B135461) during pyrolysis. This process involves the attack of the radical onto an adjacent aryl carbon, followed by rearrangement. Such rearrangements are crucial in the formation and transformation of PAHs in high-temperature environments.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the synthesis and functionalization of polycyclic aromatic systems. These reactions involve the concerted formation of a new ring from a conjugated system and a dienophile. While specific examples of this compound acting as either the diene or dienophile in cycloaddition reactions are not well-documented, the general reactivity of PAHs suggests potential pathways. The presence of both electron-rich and electron-poor regions in the molecule could allow it to participate in various cycloaddition processes. For example, chrysene derivatives have been synthesized via intramolecular cycloaddition reactions. The reactivity of this compound in such reactions would be influenced by the electronic nature of the cyclopenta-fused ring system.

Oxidative Pathways and Intermediate Formation

The oxidative metabolism of PAHs is a critical area of study due to its link to their biological activity. Oxidation can lead to the formation of various reactive intermediates, including epoxides, quinones, and radical cations.

Epoxide Formation Mechanisms

A key oxidative pathway for this compound involves the formation of epoxides on the aromatic rings. The formation of this compound-4,5-epoxide has been identified as a significant metabolic product. This epoxide is formed across the 4,5-double bond located in the "bay region" of the chrysene structure, a sterically hindered area of the molecule. The formation of such epoxides is often catalyzed by cytochrome P450 enzymes in biological systems.

The mechanism of epoxide formation generally involves the transfer of an oxygen atom from an oxidizing agent to the double bond of the PAH. The reactivity of different double bonds within the PAH towards epoxidation varies. For many cyclopenta-fused PAHs, the double bond of the five-membered ring is a primary site of epoxidation. researchgate.net However, for some related compounds, bay-region diol-epoxide formation is considered a more significant activation pathway than epoxidation of the cyclopenta-fused ring. researchgate.net The opening of the epoxide ring, which can be acid-catalyzed, leads to the formation of diols and can also generate carbocations that are implicated in the mutagenic activity of these compounds.

Oxidative ProductPrecursorSignificanceReference
This compound-4,5-epoxideThis compoundUltimate mutagenic form
cis-DiolEpoxide hydrolysisProduct of acid-catalyzed epoxide ring opening

Role of Olefinic Bonds in Reactive Intermediates

The presence of an exocyclic olefinic double bond within the fused five-membered ring is a defining structural feature of this compound and a primary determinant of its chemical reactivity. This bond serves as a focal point for various reactions, leading to the formation of critical reactive intermediates that are implicated in its biological activity. Research indicates that the olefinic bond of the externally fused five-membered ring is of significant importance for the compound's mutagenic response. researchgate.net The strain within this cyclopenta-ring contributes to the increased reactivity of these types of polycyclic aromatic hydrocarbons (PAHs). researchgate.net

The principal reactive pathway involving the olefinic bond is metabolic activation through oxidation. evitachem.com This process, often mediated by enzymes such as cytochrome P450, results in the formation of highly reactive epoxide intermediates. nih.gov Specifically for cyclopenta-fused PAHs, the formation of an epoxide at the olefinic bond of the cyclopenta moiety is a favored pathway. researchgate.net In the case of this compound, this leads to the generation of this compound-4,5-epoxide, which is considered an ultimate, active mutagenic form of the molecule. researchgate.netresearchgate.net These electrophilic epoxide intermediates can covalently bind to cellular macromolecules, including DNA, forming DNA adducts. evitachem.comnih.gov This interaction with genetic material is widely considered a crucial initial step in the mechanism of chemical carcinogenesis. nih.govnih.gov

Another significant reaction pathway involves the susceptibility of the olefinic bond to electrophilic attack, such as protonation, which leads to the formation of stabilized carbocations, also known as arenium ions. Studies on related methylene-bridged PAHs demonstrate that protonation occurs readily at the carbon atoms of the olefinic bond, generating these positively charged intermediates. acs.org The introduction of the methylene-bridged five-membered ring into the chrysene structure enhances this electrophilic reactivity. acs.org

Beyond metabolic activation, the olefinic bond is also a target for atmospheric oxidants. For instance, reactions with ozone (O₃) can occur at electron-rich olefinic bonds to initially form a primary ozonide intermediate. rsc.org This unstable intermediate can subsequently decompose to yield various ring-opened products, such as aldehydes and carboxylic acids, representing a potential atmospheric degradation pathway. rsc.org

The table below summarizes the key reactive intermediates formed from the olefinic bond of this compound and the pathways leading to their formation.

Reactive IntermediatePrecursorReaction PathwaySignificance/Key Findings
This compound-4,5-epoxide This compoundMetabolic Oxidation (e.g., via Cytochrome P450)Considered an ultimate mutagenic form; formation at the cyclopenta-ring's olefinic bond is a favored pathway. researchgate.netresearchgate.net
Arenium Ion (Carbocation) This compoundProtonation (Electrophilic Attack)Demonstrates the high electrophilic reactivity conferred by the methylene-bridged olefinic bond. acs.org
Primary Ozonide This compoundReaction with Ozone (O₃)An intermediate in atmospheric oxidation that leads to ring-opened degradation products. rsc.org

Applications of Cyclopenta Hi Chrysene in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The unique electronic structure of cyclopenta[hi]chrysene-based materials makes them promising candidates for active components in various optoelectronic devices. researchgate.netsiu.edu Their stability and tunable energy levels allow for their integration into device architectures where charge transport and light interaction are critical. researchgate.netresearchgate.net

While research has broadly explored chrysene (B1668918) derivatives for OLED applications, particularly as emitters for deep-blue light, the specific integration of this compound is an emerging area. grafiati.comresearchgate.net The rigid, planar structure of the chrysene core is beneficial for creating materials with high thermal stability and pure color emission, which are critical for high-performance OLEDs. grafiati.com For instance, chrysene-based molecules have been utilized as emitters in thermally activated delayed fluorescence (TADF) OLEDs, achieving high external quantum efficiencies and deep-blue emission. grafiati.com The optoelectronic properties of CP-PAHs, including those based on chrysene, are guided by the energy ordering of their low-lying singlet and triplet excited states, which is a determining factor in the efficiency of light emission in OLEDs. researchgate.net The development of materials based on the fusion of chrysene and spirobifluorene has led to deep-blue OLEDs with high efficiency and excellent color coordinates. researchgate.net

This compound and related CP-PAHs are considered suitable materials for the semiconductor layer in OFETs. researchgate.netresearchgate.net Their high electron affinity and stability make them excellent candidates for n-type (electron-transporting) semiconductors. siu.eduresearchgate.net The development of n-type and ambipolar organic semiconductors is a key research focus for creating high-performance OFETs, and acene-based compounds, including chrysene derivatives, are a significant class of materials being investigated for this purpose. magtech.com.cn

Research on ladder-type polymers incorporating a cyclopenta[hi]aceanthrylene acceptor unit—a close structural analog of this compound—has demonstrated their function as p-type (hole-transporting) semiconductors in OFETs. osti.gov These rigid polymers exhibit broad UV-Vis absorption and narrow optical band gaps. osti.gov Furthermore, Z-shaped polycyclic hydrocarbons with embedded five-membered rings have shown promising characteristics for use as semiconducting materials in p-channel thin-film transistors (TFTs), with close π-stacking observed in their crystal structures. rsc.org

Table 1: Research Findings on OFETs with CP-PAH Derivatives

Compound/Polymer TypeRole in OFETKey Finding
Cyclopenta-fused PAHs (general)n-type materialHigh electron affinity and stability make them suitable for n-type OFETs. siu.eduresearchgate.net
Ladder polymers with cyclopenta[hi]aceanthrylene acceptorp-type semiconductorThe resulting ladder polymers function as p-type semiconductors. osti.gov
Z-shaped cp-PAHsp-channel semiconductorClose π-stacking in single crystals indicates promise for TFT applications. rsc.org

In the field of organic photovoltaics (OPVs), this compound and its analogs are investigated as non-fullerene electron acceptors. siu.eduresearchgate.net Their strong electron-accepting properties and high stability present an alternative to traditional fullerene derivatives. researchgate.net Computational studies have shown that dicyclopenta[hi,qr]chrysene can effectively accept electrons from the common donor polymer poly(3-hexylthiophene) (P3HT). researchgate.net This compatibility is crucial for creating efficient bulk-heterojunction solar cells.

Research has identified that pairs of different CP-PAHs can be used in a cascading donor-acceptor1-acceptor2 architecture, a strategy designed to improve the efficiency of OPVs. researchgate.net The ability to functionalize the CP-PAH core allows for the tuning of frontier orbital energies to optimize the charge transfer process in photovoltaic devices. researchgate.netacs.org The development of new electron acceptors like this compound is a significant step toward achieving higher efficiency and stability in organic solar cells. siu.eduphotonicsonline.com

Electron Acceptor Materials in Donor-Acceptor Systems

The primary application of this compound in materials science is as an electron acceptor. siu.eduresearchgate.net This function is leveraged in donor-acceptor (D-A) systems, where the transfer of electrons from a donor molecule to the this compound-based acceptor is the basis for the material's electronic function. These D-A systems are fundamental to the operation of organic solar cells and other electronic devices. researchgate.netamazonaws.com

The electron affinity of this compound is inherently enhanced by the fusion of the five-membered ring to the polycyclic aromatic backbone. acs.org Calculations have confirmed that the fusion of a peripheral cyclopenta ring enhances the electron-acceptor properties of PAHs. acs.orgscience.gov The electron affinity generally increases with the number of fused aromatic rings. nih.gov

A key design principle for further enhancing and tuning the electron affinity involves the chemical functionalization of the CP-PAH core. researchgate.net Studies on cyclopenta[hi]aceanthrylene derivatives have demonstrated that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be systematically varied by introducing electron-donating or electron-withdrawing substituents. researchgate.net This selective substitution allows for precise control over the material's frontier orbital energies and, consequently, its electron affinity. researchgate.net For example, functionalizing the core with electron-withdrawing groups lowers the LUMO energy level, making it easier for the molecule to accept an electron. researchgate.net

Table 2: Effect of Substituents on the Electrochemical Properties of a Cyclopenta[hi]aceanthrylene Derivative

Substituent GroupGroup TypeHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
-NH₂Electron Donating-5.18-3.231.95
-OCH₃Electron Donating-5.30-3.222.08
-HNeutral-5.46-3.312.15
-COOHElectron Withdrawing-5.69-3.512.18
-CF₃Electron Withdrawing-5.70-3.452.25
-CNElectron Withdrawing-5.73-3.542.19
-NO₂Electron Withdrawing-5.79-3.582.21
Data derived from cyclic voltammetry measurements on substituted 2,7-bis(phenylethynyl)cyclopenta[hi]aceanthrylene derivatives. Source: researchgate.net

This compound units can be chemically integrated into larger polymer chains to create donor-acceptor copolymers and conjugated polymers. researchgate.netosti.govamazonaws.com These polymers combine the electron-accepting nature of the this compound moiety with the properties of a donor unit, linked together in an alternating fashion. nih.gov This architecture facilitates intramolecular charge transfer, leading to materials with low band gaps and broad light absorption, which are desirable for photovoltaic applications. osti.govamazonaws.com

Several polymerization techniques are employed for this purpose. The Sonogashira cross-coupling reaction is a common method used to polymerize dibrominated cyclopenta[hi]aceanthrylene with diethynyl-containing donor molecules, producing D-A copolymers. researchgate.net Another powerful technique is the palladium-catalyzed cyclopentannulation polymerization, which has been used to synthesize conjugated ladder polymers containing a cyclopenta[hi]aceanthrylene acceptor group. osti.gov These methods allow for the creation of a diverse library of copolymers with tailored optical and electronic properties. amazonaws.com For example, a D-A copolymer composed solely of cyclopenta-fused PAHs was synthesized from a dibrominated cyclopenta[hi]aceanthrylene and a diethynylfluorene derivative, resulting in a polymer with low band gaps (<1.5 eV) and demonstrated electron-accepting behavior. researchgate.net

Mechanistic Studies of Cyclopenta Hi Chrysene Formation in Complex Systems

Incomplete Combustion and Pyrolysis Environments

In environments characterized by incomplete combustion and pyrolysis, a complex mixture of hydrocarbons is generated, providing the foundational molecules for PAH growth. iarc.frfao.org The high temperatures and presence of various reactive species in these settings facilitate the formation of larger, more complex aromatic structures from simpler precursors.

Formation from Simpler Aromatic Compounds (e.g., Cyclopentadiene (B3395910), Indene)

The growth of PAHs often begins with smaller, less complex aromatic and cyclic compounds. Cyclopentadiene and its benzoderivative, indene (B144670), are significant precursors in the formation of larger PAHs, including those with five-membered rings. eeer.orgresearchgate.net

Experimental studies on the pyrolysis of cyclopentadiene have shown that major products include indene and naphthalene (B1677914). eeer.org The formation of indene can occur through the reaction of a cyclopentadienyl (B1206354) radical with a cyclopentadiene molecule, leading to a bridged intermediate that subsequently forms indene. eeer.org Further reactions involving indene and its radicals are proposed pathways for the growth of four-ring PAHs like chrysene (B1668918). For instance, the pyrolysis of indene at 700°C has been shown to yield chrysene, among other PAHs. researchgate.net The reaction pathways for the formation of chrysene from indene are thought to be analogous to the dihydrofulvalene-to-naphthalene mechanism. eeer.org

Recent research highlights that reactions involving methyl-substituted aromatics, which can form a methylene (B1212753) (-CH2•) group through hydrogen abstraction, are key. uhmreactiondynamics.orgrsc.org These methylene-substituted aromatics can then react with acetylene (B1199291) to form cyclopentadiene-annulated aromatics, providing a versatile route to five-membered ring PAHs at high temperatures. uhmreactiondynamics.orgrsc.org

Molecular Growth Reactions of Polycyclic Aromatic Hydrocarbons (PAHs)

The growth from smaller PAHs to larger structures like cyclopenta[hi]chrysene is a stepwise process. This molecular mass growth is often mediated by the addition of small hydrocarbon species to existing aromatic rings. acs.org

Several mechanisms contribute to this growth, including:

Hydrogen Abstraction-C2H2 Addition (HACA): A widely recognized pathway for PAH growth. acs.orgresearchgate.net

Phenyl Addition Cyclization (PAC): Involves the addition of a phenyl radical. mdpi.com

Methyl Addition/Cyclization (MAC): Characterized by the addition of methyl radicals. semanticscholar.org

Hydrogen-Abstraction/Vinylacetylene Addition (HAVA): An alternative to HACA, particularly where vinylacetylene is abundant. mdpi.com

The growth of PAHs from precursors like cyclopentadiene and indene has been investigated under post-flame conditions. eeer.org Pathways for the formation of chrysene from indene have been proposed, highlighting the role of these simpler compounds in building more complex structures. eeer.orgresearchgate.net The reaction of an indenyl radical with a cyclopentadienyl radical, for example, is a proposed route to phenanthrene, a four-ring isomer of chrysene. mdpi.com This underscores the importance of reactions between resonantly stabilized radicals in the formation of larger PAHs. mdpi.comosti.gov

Role of Radical Species in Formation Pathways

Radical species are central to the formation and growth of PAHs in high-temperature environments like combustion and pyrolysis. acs.orgmdpi.comnih.gov These highly reactive intermediates, particularly resonantly stabilized free radicals (RSFRs), are considered fundamental building blocks in the molecular mass growth processes leading to PAHs. osti.govnih.gov

The formation of PAHs often begins with the creation of an aromatic radical through hydrogen abstraction from a stable aromatic molecule. semanticscholar.orgnih.gov This radical site can then react with other hydrocarbon species, leading to the addition of new rings. For example, the reaction of a phenyl radical with acetylene is a key step in the HACA mechanism for naphthalene formation. mdpi.com

Key radicals and their roles include:

Cyclopentadienyl and Indenyl Radicals: These are crucial intermediates. researchgate.netmdpi.com The self-reaction of cyclopentadienyl radicals can form naphthalene, while the reaction of an indenyl radical with a cyclopentadienyl radical can lead to phenanthrene. mdpi.comosti.gov

Benzyl (B1604629) Radicals: The reaction between a benzyl radical and acetylene is a significant contributor to indene formation. mdpi.com

Methyl Radicals: These play a role in the methyl addition/cyclization (MAC) mechanism for PAH growth. semanticscholar.org

The high production rate and relative stability of these resonantly stabilized radicals lead to increased concentrations, which is a critical factor in the formation of aromatic and polycyclic aromatic hydrocarbons. mdpi.com

Hydrogen Abstraction-C2H2 Addition (HACA) Mechanism Insights

The Hydrogen Abstraction-C₂H₂ Addition (HACA) mechanism is a cornerstone theory for explaining the growth of polycyclic aromatic hydrocarbons in combustion environments. acs.orgresearchgate.netnih.gov The process involves a repeating sequence of reactions, starting with the abstraction of a hydrogen atom from an aromatic molecule to create a radical. This radical then reacts with acetylene (C₂H₂), followed by cyclization to form a new aromatic ring. nih.gov

Contribution of HACA to Cyclopenta-Fused PAH Formation

While the HACA mechanism was initially proposed to explain the formation of PAHs with six-membered rings, research has revealed its significant role in the formation of cyclopentafused PAHs. researchgate.netnih.govacs.org Theoretical and kinetic studies have shown that, starting from naphthalene, the HACA mechanism predominantly produces PAHs with a five-membered ring. researchgate.netnih.govacs.org

At typical combustion temperatures (1000-2000 K), the HACA-type synthesis starting from naphthalene yields cyclopentafused PAHs as the major products. nih.govacs.org For instance, acetylene addition to a radical site adjacent to a bay region in a PAH like the 1-naphthyl radical is more likely to result in the closure of a five-membered ring than in the addition of a second acetylene molecule to form a six-membered ring. nih.govacs.org This leads to the formation of compounds like acenaphthylene. researchgate.netnih.govacs.org

When pyrene (B120774) (C₁₆H₁₀) reacts with acetylene via the HACA mechanism, it can form acenaphthylene-like building blocks, which are precursors to non-planar PAHs containing corannulene (B50411) units. uhmreactiondynamics.org This highlights a direct pathway where HACA contributes to the formation of structures containing five-membered rings, which are essential components of more complex, curved aromatic molecules.

Table 1: Predicted Product Yields from HACA Reaction with Naphthalene (1000-2000 K)
Product TypeSpecific CompoundsApproximate Yield (%)Reference
Cyclopentafused PAHsAcenaphthylene, Ethynylacenaphthalenes, Methylene-cyclopenta-naphthalenes~75% nih.govacs.org
Six-Member Ring PAHsAnthracene, Phenanthrene3-6% nih.govacs.org

Alternative Reaction Channels in PAH Growth

Although the HACA mechanism is fundamental, it does not solely account for the rapid and diverse formation of all PAHs observed in combustion and interstellar environments. acs.orgsemanticscholar.orgnih.gov Several alternative and complementary reaction channels have been identified.

Key alternative mechanisms include:

Hydrogen Abstraction-Vinylacetylene Addition (HAVA): This mechanism is considered an important alternative to HACA, especially in environments where vinylacetylene is abundant. acs.orgmdpi.com The HAVA mechanism can be more favorable than HACA for the formation of some complex PAHs. mdpi.comuhmreactiondynamics.org

Phenyl Addition/Cyclization (PAC): This pathway involves the addition of phenyl radicals and is considered a more efficient mechanism for PAH growth at high temperatures compared to traditional mechanisms for certain species. mdpi.com

Methyl Addition/Cyclization (MAC): Involves the addition of methyl radicals to aromatic structures, leading to the formation of a new ring after hydrogen loss. semanticscholar.org

Radical-Radical Reactions: The recombination of resonantly stabilized radicals, such as the reaction between two cyclopentadienyl radicals to form naphthalene, provides efficient, non-HACA pathways for PAH formation. mdpi.comosti.gov

Diradical Cycloaddition/Fragmentation: Reactions involving diradicals like o-benzyne can contribute to PAH growth through cycloaddition with other aromatic molecules. acs.org

Studies have shown that HACA-type pathways alone cannot explain the formation of more complex PAHs like benzo[e]pyrene (B47544) from pyrene. uhmreactiondynamics.org Instead, a combination of mechanisms, such as HACA and HAVA, is likely responsible for the systematic growth of PAHs into two-dimensional graphene-type structures. uhmreactiondynamics.org The existence of these varied pathways highlights the complexity of PAH growth, where the dominant mechanism can depend on specific conditions and the availability of different radical and molecular precursors. acs.org

Astrophysical Relevance of Cyclopenta-Fused PAHs (if applicable, focusing on formation mechanisms)

Polycyclic aromatic hydrocarbons are ubiquitous in various astrophysical environments, including the interstellar medium (ISM), the hydrocarbon-rich atmospheres of planets and their moons, and the circumstellar envelopes of carbon-rich stars. rsc.org This makes the study of their formation mechanisms highly relevant to astrophysics. The formation pathways for cyclopenta-fused PAHs identified in terrestrial combustion studies are often extrapolated to explain the presence and growth of these molecules in space. acs.orgmdpi.com

In the hydrogen-rich and often low-pressure conditions of circumstellar environments, barrierless molecular-weight growth channels are considered particularly effective. rsc.org Mechanisms involving resonantly stabilized free radicals, which are key intermediates in forming complex PAHs, are thought to be efficient pathways for PAH propagation in space. rsc.org The phenyl addition mechanism, for instance, has been proposed as a more efficient route for PAH growth compared to traditional mechanisms at the high temperatures found in circumstellar environments. mdpi.com

The formation of PAHs is not limited to high-temperature regions. Low-temperature chemical pathways are of significant interest for explaining the presence of PAHs in the cold atmospheres of celestial bodies like Saturn's moon, Titan. wikipedia.org Recent studies have explored low-temperature ion-molecule reactions as efficient, barrier-less pathways to form larger aromatic molecules under conditions mimicking the ISM and planetary atmospheres. acs.org

The incorporation of a five-membered ring into a PAH structure is a fundamentally important step in astrochemistry. rsc.org This structural feature is critical for creating the curvature found in non-planar PAHs, which are considered molecular building blocks for larger carbon structures like corannulene, nanobowls, and fullerenes (e.g., C₆₀, C₇₀) that have been identified in space. rsc.org Therefore, the mechanisms that lead to the formation of cyclopenta-fused PAHs are considered versatile and essential pathways for synthesizing the diverse and complex carbonaceous materials observed throughout the universe. rsc.org

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of Cyclopenta[hi]chrysene and its derivatives will prioritize efficiency, selectivity, and sustainability, moving away from traditional, often harsh, multi-step procedures. A key area of development is the application of modern synthetic methodologies that minimize waste and energy consumption.

Emerging strategies are expected to include:

Palladium-catalyzed cyclocondensation reactions , which have proven effective for creating various CP-PAHs, could be optimized for the specific framework of this compound. nih.gov

Intramolecular C-H activation , a powerful tool for forming carbon-carbon bonds, offers a direct and atom-economical route to the fused ring system. mdpi.com

Flow chemistry and electrochemical methods , such as the continuous-flow Scholl reaction, present a scalable and greener alternative to conventional batch processes that often rely on stoichiometric, and sometimes hazardous, oxidants. acs.orgbeilstein-journals.org These techniques allow for precise control over reaction conditions, potentially leading to higher yields and purity. beilstein-journals.org

Photochemical cyclization , a classic method for forming chrysene (B1668918) structures, could be refined with modern light sources and photocatalysts to improve efficiency and regioselectivity under milder conditions. mdpi.com

These advanced synthetic protocols promise not only to make this compound more accessible but also to facilitate the creation of a diverse library of derivatives for further study.

Synthetic Strategy Key Advantages Potential Application for this compound
Palladium-Catalyzed CyclopentannulationHigh efficiency, versatility for various PAHs. nih.govConstruction of the core fused-ring structure from brominated chrysene precursors.
Intramolecular C-H ActivationHigh atom economy, reduced waste. mdpi.comFinal ring-closing step to form the five-membered ring.
Electrochemical Flow SynthesisScalability, reduced use of chemical oxidants, sustainability. acs.orgbeilstein-journals.orgLarge-scale production and synthesis of oxidized derivatives.
Modern Photochemical CyclizationMild reaction conditions, high regioselectivity. mdpi.comSynthesis of specifically substituted this compound isomers.

Exploration of Novel Derivatization and Functionalization Strategies

To tailor the properties of this compound for specific applications, the exploration of new derivatization and functionalization techniques is paramount. Future work will focus on introducing a wide array of functional groups at precise locations on the aromatic core to modulate its electronic, optical, and self-assembly characteristics. A key approach involves the regiocontrolled synthesis of halogenated chrysenes, which serve as versatile intermediates for subsequent cross-coupling reactions. nih.gov This enables the strategic placement of substituents to fine-tune the molecule's properties. nih.gov The derivatization of the chrysene core has a demonstrated and marked effect upon the electronics of the molecule. nih.gov

Future research will likely pursue:

Orthogonal Functionalization: Developing methods to selectively introduce different functional groups at distinct, non-interacting positions on the molecule. This would allow for the creation of complex, multifunctional materials with precisely engineered properties.

π-System Extension: Attaching other conjugated molecules, such as thiophenes or fullerenes, to expand the electronic delocalization. This strategy aims to reduce the HOMO-LUMO gap and shift absorption and emission profiles, which is critical for optoelectronic applications.

Introduction of Donor-Acceptor Groups: Creating derivatives with both electron-donating and electron-accepting moieties to induce intramolecular charge transfer (ICT) characteristics, which are desirable for nonlinear optics and photovoltaics.

Advanced Characterization Techniques for In-Situ Studies

Understanding the dynamic behavior of this compound—during its synthesis, self-assembly, or operation within a device—requires advanced in-situ characterization techniques. These methods provide real-time insights that are unattainable with conventional ex-situ analysis.

Future research will increasingly rely on:

In-Situ Spectroelectrochemistry: This technique combines spectroscopy (e.g., Raman, UV-Vis) with electrochemical measurements to observe changes in the molecule's electronic structure as it undergoes redox processes. acs.org This is crucial for understanding doping mechanisms in organic conductors and for characterizing electrochromic behavior. acs.org

Resonant UV-Raman Spectroscopy: By using an excitation wavelength that matches an electronic transition of the molecule, this method can selectively enhance the Raman signal of this compound, allowing it to be studied even in complex mixtures or during a chemical reaction without interference from fluorescence. acs.org

Advanced Microscopy Techniques:

Atomic Force Microscopy (AFM): Provides nanoscale topographical images and can be adapted to measure nanomechanical and electrical properties of thin films, revealing insights into molecular packing and phase separation. biocompare.comresearchgate.net

Low-Energy Electron Microscopy (LEEM): An ideal tool for observing the real-time growth and structural evolution of organic semiconductor thin films, providing crucial information on layer-by-layer assembly. acs.org

Multi-Scale Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and design of new materials. For this compound, multi-scale modeling will bridge the gap between molecular structure and macroscopic function, enabling the predictive design of novel derivatives with targeted properties.

The computational toolkit will include:

Density Functional Theory (DFT): Used to calculate the ground-state electronic structure, molecular orbitals (HOMO, LUMO), and vibrational frequencies. researchgate.net DFT is essential for predicting reactivity, stability, and fundamental electronic properties. mdpi.com Computational studies have successfully used the B3LYP functional to analyze the structure-property relationships in related systems. mdpi.comnih.gov

Time-Dependent DFT (TD-DFT): Employed to simulate excited-state properties, such as UV-Vis absorption and fluorescence spectra, providing critical insights for designing molecules for optical applications. researchgate.net

Molecular Dynamics (MD) Simulations: Used to model the self-assembly of this compound derivatives in solution or the solid state, predicting thin-film morphology and crystal packing, which are vital for charge transport in electronic devices.

By combining these methods, researchers can screen potential candidate molecules in silico before committing to complex and time-consuming synthesis, significantly streamlining the materials development pipeline.

Computational Method Predicted Properties Relevance to this compound
Density Functional Theory (DFT)HOMO/LUMO energies, electron affinity, ionization potential, molecular geometry, reactivity descriptors. researchgate.netmdpi.comPredicting electronic behavior, stability, and sites for chemical reactions.
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, fluorescence spectra, excited state energies. researchgate.netDesigning derivatives for OLEDs, sensors, and other optical applications.
Molecular Dynamics (MD)Thin-film morphology, crystal packing, aggregation behavior.Understanding and predicting charge transport properties for organic electronics.

Integration into Next-Generation Organic Electronic Devices

The unique electronic structure of this compound makes it a promising candidate for a variety of next-generation organic electronic devices. The parent chrysene framework has already shown potential in organic thin-film transistors (OTFTs). uu.nl Future research will focus on leveraging the specific properties of the cyclopenta-fused system.

Key areas for integration include:

Organic Field-Effect Transistors (OFETs): By carefully functionalizing the this compound core, it may be possible to tune its charge carrier mobility and switch its behavior between p-type (hole-transporting) and n-type (electron-transporting), a critical step toward creating complementary circuits.

Organic Light-Emitting Diodes (OLEDs): Derivatives designed to have high quantum yields and specific emission colors could serve as efficient emitters or host materials in OLED displays and lighting.

Organic Photovoltaics (OPVs): this compound derivatives could be engineered to act as either donor or acceptor materials in the active layer of organic solar cells, contributing to efficient light harvesting and charge separation.

Understanding Fundamental Structure-Reactivity Relationships

A deep, fundamental understanding of how the molecular structure of this compound dictates its chemical reactivity and physical properties is essential for its rational design. Future studies will aim to build a comprehensive picture of these relationships. For example, computational studies on related PAHs have shown how halogenation can systematically alter the HOMO-LUMO gap and electronegativity. consensus.app The inclusion of a five-membered ring is known to affect properties like aromaticity and molecular orbital energies. researchgate.net

Key research questions to be addressed include:

Impact of Curvature: Does the five-membered ring induce any non-planarity in the structure, and how does this curvature affect intermolecular interactions (π-π stacking) and, consequently, charge transport properties?

Photophysical Decay Pathways: What are the dominant pathways for excited-state decay (fluorescence, phosphorescence, non-radiative decay), and how can these be controlled through chemical modification to enhance desired properties like fluorescence efficiency?

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The full impact of this compound will be realized through collaborative, interdisciplinary research.

Chemistry and Materials Science: Synthetic chemists will work alongside materials scientists to design and create novel derivatives, while materials scientists will fabricate and characterize devices, providing a crucial feedback loop for molecular design.

Environmental Science: As with all PAHs, understanding the environmental fate and potential biological activity of this compound is crucial. acs.org Research in this area will involve developing sensitive detection methods, such as those based on surface-enhanced Raman scattering (SERS), and studying its interactions with biological systems. nih.govglobethesis.com For instance, studies on chrysene have shown it can induce hepatotoxicity through activation of the aryl hydrocarbon receptor (AhR), highlighting the need for toxicological evaluation of its derivatives. nih.gov

This integrated approach will ensure that the development of this compound-based technologies proceeds in a responsible and sustainable manner, balancing innovation with environmental stewardship.

Q & A

Q. What are the established laboratory synthesis protocols for Cyclopenta[hi]chrysene, and how can reproducibility be ensured?

this compound synthesis typically involves multi-step aromatic annulation or photochemical cyclization. Key steps include purification via column chromatography and characterization using NMR, mass spectrometry (MS), and X-ray crystallography. To ensure reproducibility, experimental sections must detail reagent ratios, reaction conditions (temperature, catalysts), and validation metrics (e.g., yield, purity). Refer to standardized guidelines for reporting synthetic procedures, such as those outlined in the Beilstein Journal of Organic Chemistry .

Q. Which analytical techniques are most reliable for determining the structural integrity and purity of this compound?

High-resolution MS and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for structural confirmation. Purity is assessed via HPLC with UV detection or gas chromatography. For crystalline samples, X-ray diffraction provides unambiguous structural data. Cross-validation with spectroscopic and chromatographic methods minimizes errors, as emphasized in protocols for novel polycyclic aromatic hydrocarbons (PAHs) .

Q. How should researchers design ecotoxicological studies to evaluate this compound’s environmental persistence?

Studies should employ model organisms (e.g., Daphnia magna, zebrafish) under controlled exposure scenarios (dose, duration). Measure bioaccumulation factors, half-life in soil/water, and degradation byproducts using LC-MS/MS. Include negative controls and statistical power analysis to ensure robustness, aligning with ecotoxicology best practices .

Advanced Research Questions

Q. What mechanistic approaches are used to study this compound’s metabolic activation and DNA adduct formation?

In vitro assays with cytochrome P450 enzymes (e.g., CYP1A1) and DNA-binding studies (e.g., 32P^{32}\text{P}-postlabeling) identify reactive intermediates. Isotopic labeling (e.g., 14C^{14}\text{C}) tracks metabolic pathways, while computational docking simulations predict binding affinities to DNA bases. Integrate these methods with genomic toxicity assays (e.g., Comet assay) to establish dose-response relationships .

Q. How can contradictory findings on this compound’s carcinogenicity be systematically resolved?

Conduct a systematic review using PRISMA guidelines to assess study heterogeneity (species, exposure routes, endpoints). Apply meta-analysis to quantify risk ratios and evaluate confounding variables (e.g., co-exposure to other PAHs). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments addressing gaps .

Q. What computational strategies predict this compound’s reactivity in environmental matrices?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict photodegradation rates. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with persistence in soil/water. Validate predictions with experimental degradation studies under varying pH and UV conditions .

Q. How do advanced chromatographic techniques improve detection of this compound in complex biological matrices?

Solid-phase microextraction (SPME) coupled with GC×GC-TOFMS enhances sensitivity in lipid-rich samples. For biological fluids, use LC-Orbitrap MS with ionization optimization (e.g., APCI vs. ESI). Matrix-matched calibration and internal standards (e.g., deuterated analogs) correct for matrix effects, as recommended in analytical toxicology workflows .

Methodological Guidance

  • Literature Reviews : Utilize Google Scholar and PubMed with keywords (e.g., "this compound toxicity," "PAH metabolic pathways") to identify knowledge gaps. Prioritize studies using robust experimental designs and cite foundational papers to contextualize your hypothesis .
  • Data Contradictions : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in conflicting epidemiological data. Replicate disputed experiments under standardized conditions to isolate variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.